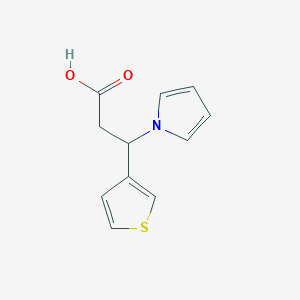
3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid (CAS No. 866019-33-2) is a compound featuring a pyrrole and thiophene moiety, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H11NO2S
- Molecular Weight : 221.28 g/mol
- Structural Features : The compound consists of a propanoic acid group attached to a pyrrole ring, which is further substituted with a thiophene ring.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on related pyrrole derivatives have shown them to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells. These compounds often engage in mechanisms such as:
- Inhibition of cell proliferation : Inducing cell cycle arrest.
- Apoptosis induction : Triggering programmed cell death through mitochondrial pathways.
| Study | Cell Line | Mechanism of Action | Key Findings |
|---|---|---|---|
| A549 | Apoptosis | Induced significant apoptosis at low concentrations. | |
| HT29 | Cell Cycle Arrest | Showed G1 phase arrest in treated cells. |
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes implicated in disease processes:
- S-nitrosoglutathione reductase (GSNOR) : Inhibition of this enzyme can lead to increased levels of nitrosothiols, which are crucial in cellular signaling and maintaining redox homeostasis.
Case Study 1: In Vitro Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was found to exhibit selective toxicity towards tumor cells while sparing normal lymphocytes. The IC50 values were determined using MTT assays.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 15 | 2.5 |
| HT29 | 20 | 2.0 |
| Normal Lymphocytes | >100 | - |
Case Study 2: Mechanistic Studies
Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis in A549 cells. Fluorochrome staining techniques were employed to quantify apoptotic cells.
Propriétés
IUPAC Name |
3-pyrrol-1-yl-3-thiophen-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)7-10(9-3-6-15-8-9)12-4-1-2-5-12/h1-6,8,10H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPNBMRWTIBTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














